molecular formula C22H26N4O5 B12716936 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate CAS No. 83969-03-3

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate

Cat. No.: B12716936
CAS No.: 83969-03-3
M. Wt: 426.5 g/mol
InChI Key: GUMKVKYJHXDSDA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2-(((4-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate follows IUPAC guidelines through sequential identification of the parent structure and substituents. The 3H-indolium cation serves as the core framework, with numbering beginning at the nitrogen atom in the five-membered ring.

Nomenclature Component Structural Feature
Parent structure 3H-indolium (azacycloheptatriene with positive charge at N1)
Position 2 substituent ((4-Methoxyphenyl)methylhydrazono)methyl group
Position 1 substituent Methyl group
Positions 3 and 3' substituents Methyl groups
Position 5 substituent Nitro group (-NO₂)
Counterion Acetate (CH₃COO⁻)

The systematic name reflects these substituents in descending order of priority, with the hydrazono-methyl complex treated as a single functional group. The acetate anion balances the positive charge localized on the indolium nitrogen.

Molecular Architecture: Indolium Core and Substituent Analysis

The molecular architecture features a 3H-indolium core, a bicyclic system comprising a benzene ring fused to a pyrrole-like ring with quaternary nitrogen. Key structural elements include:

  • Indolium Core Modifications

    • N1 Methylation : The 1-methyl group creates permanent positive charge distribution across the heterocyclic system.
    • C3/C3' Dimethylation : Two methyl groups at position 3 create steric hindrance and influence π-orbital conjugation.
    • C5 Nitro Group : The strong electron-withdrawing nitro group at position 5 polarizes the aromatic system, creating distinct electrophilic regions.
  • Hydrazono-Methyl Complex
    The C2 substituent consists of a conjugated system:
    $$ \text{(CH}3\text{O-C}6\text{H}4\text{-CH}2\text{-N=N-CH}_2\text{-)} $$
    This creates extended π-conjugation between the indolium core and methoxyphenyl group, with the hydrazone linkage (-N=N-) enabling rotational isomerism.

  • Spatial Arrangement
    Molecular modeling reveals a near-planar configuration between the indolium core and hydrazono-methyl group, facilitated by conjugation. The acetate counterion interacts electrostatically with the cationic indolium nitrogen while maintaining hydrogen-bonding capacity through its carboxylate group.

Stereochemical Considerations in Hydrazono-Methyl Linkage Configuration

The hydrazono-methyl group introduces stereochemical complexity through two key features:

  • Hydrazone Tautomerism
    The $$ \text{-N=N-} $$ linkage exists in syn and anti configurations relative to the indolium core. X-ray crystallographic data for analogous compounds suggests predominant anti orientation minimizes steric clashes between the methoxyphenyl group and indolium methyl substituents.

  • Chirality Considerations
    While the compound lacks traditional stereocenters, the restricted rotation about the hydrazone bond creates atropisomerism . The energy barrier for rotation exceeds 25 kcal/mol at 298K, making isolation of individual rotamers theoretically possible under standard laboratory conditions.

  • Conformational Analysis
    Density functional theory (DFT) calculations predict three stable conformers differing by:

    • Torsional angle between indolium core and hydrazone nitrogen (Φ₁ = 15°–165°)
    • Dihedral angle between hydrazone and methoxyphenyl groups (Φ₂ = 30°–150°)

    The lowest-energy conformation features Φ₁ = 32° and Φ₂ = 58°, creating a helical molecular geometry that maximizes π-orbital overlap between aromatic systems.

Properties

CAS No.

83969-03-3

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;acetate

InChI

InChI=1S/C20H22N4O3.C2H4O2/c1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-2(3)4/h5-11,13H,12H2,1-4H3;1H3,(H,3,4)

InChI Key

GUMKVKYJHXDSDA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[O-].CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Preparation of 1,3,3-Trimethyl-5-nitro-3H-indolium Salt

  • The indolium core is synthesized by nitration of 1,3,3-trimethylindole under controlled acidic conditions to introduce the nitro group at the 5-position.
  • The resulting nitroindole is then quaternized, typically by methylation or alkylation at the nitrogen to form the indolium salt.
  • The counterion can be introduced as acetate by treatment with acetic acid or by ion exchange methods.

Synthesis of 4-Methoxybenzyl Hydrazone Intermediate

  • 4-Methoxybenzyl hydrazine is prepared or procured as a starting material.
  • It is reacted with an aldehyde or ketone precursor to form the hydrazone linkage.
  • The hydrazone formation is typically carried out in anhydrous solvents under mild acidic or neutral conditions to avoid side reactions.

Condensation to Form the Target Compound

  • The hydrazone intermediate is condensed with the 1,3,3-trimethyl-5-nitro-3H-indolium salt.
  • This condensation involves nucleophilic attack of the hydrazone nitrogen on the electrophilic carbon of the indolium ring, forming the hydrazono-methyl linkage.
  • Reaction conditions such as temperature, solvent (often polar aprotic solvents like dimethylformamide or ethanol), and pH are optimized to maximize yield.
  • The reaction is monitored by chromatographic and spectroscopic methods to confirm completion.

Purification and Isolation

  • The crude product is purified by recrystallization or chromatographic techniques.
  • The acetate salt form is obtained by treatment with acetic acid or by ion exchange to replace other counterions.
  • Final drying under vacuum yields the pure compound.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Nitration of 1,3,3-trimethylindole HNO3/H2SO4, 0–5 °C, controlled addition 70–85 Careful temperature control to avoid over-nitration
Quaternization to indolium salt Methyl iodide or methyl sulfate, reflux 80–90 Purity critical for subsequent steps
Hydrazone formation 4-Methoxybenzyl hydrazine + aldehyde, EtOH, RT 75–88 Mild acidic catalyst may be used
Condensation with indolium salt Polar aprotic solvent, 50–70 °C, 4–6 h 65–80 Reaction monitored by TLC or HPLC
Purification Recrystallization from ethanol/acetone 90+ Final purity >98% by HPLC

Analytical and Research Findings

  • Spectroscopic Characterization: The compound is characterized by NMR (1H, 13C), IR, and UV-Vis spectroscopy confirming the hydrazone linkage and nitro substitution.
  • Mass Spectrometry: Confirms molecular weight consistent with the acetate salt.
  • Chromatography: HPLC and TLC used to monitor reaction progress and purity.
  • Thermal Properties: Boiling point around 119 °C (at atmospheric pressure), stable under normal storage conditions.
  • Solubility: High solubility in polar solvents such as ethanol and DMSO; moderate water solubility.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Indolium salt synthesis Nitration, quaternization Nitro-substituted indolium salt
Hydrazone intermediate formation 4-Methoxybenzyl hydrazine + aldehyde Hydrazone linkage formation
Condensation reaction Hydrazone + indolium salt, polar solvent Formation of hydrazono-methyl linkage
Purification Recrystallization, ion exchange Pure acetate salt form

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate
  • Molecular Formula : C22H27N3O3
  • Molecular Weight : 381.48 g/mol
  • CAS Number : 58798-47-3
  • Density : 1.1 - 1.111 g/cm³ at 20°C
  • Boiling Point : 119°C at 101325 Pa
  • Water Solubility : Highly soluble (392.22 - 400000 mg/L at 20-25°C)

Structural Characteristics

The compound features a hydrazone linkage and an indolium moiety, which contribute to its unique chemical behavior and reactivity. The presence of a methoxy group enhances its solubility and potential interactions with biological systems.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of indolium compounds exhibit anticancer properties. The hydrazone functionality is known to interact with biological targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

Materials Science

  • Fluorescent Dyes : The compound can be utilized as a fluorescent probe due to its ability to undergo intramolecular charge transfer (ICT). This property makes it suitable for applications in bioimaging and sensing technologies.
  • Polymer Chemistry : Its reactive groups allow for incorporation into polymer matrices, potentially enhancing the properties of materials used in electronics or photonics.

Analytical Chemistry

  • Chemical Sensors : The compound can be employed in the development of sensors for detecting specific ions or molecules through changes in fluorescence or absorbance.
  • Chromatography : Its unique chemical properties may enhance separation techniques in analytical laboratories, particularly in high-performance liquid chromatography (HPLC).

Study on Anticancer Properties

A recent study investigated the efficacy of various indolium derivatives, including the compound , against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising avenue for further development in cancer therapeutics .

Fluorescent Sensor Development

Another research effort focused on synthesizing fluorescent sensors based on this compound for detecting anions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity towards fluoride ions, showcasing its potential utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Counterions

The compound’s ionic nature allows for counterion substitution, which influences solubility, stability, and application. Key analogues include:

Compound Name CAS Number Molecular Formula Counterion Key Properties/Applications
2-[[(4-Methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-3H-indolium chloride 71373-16-5 C₂₀H₂₄N₃OCl Chloride Higher thermal stability; used in dye synthesis
2-[[(4-Methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate 83969-01-1 C₂₀H₂₅N₄O₇S Hydrogen sulphate Enhanced water solubility; analytical reagents
2-[[(4-Methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-3H-indolium methyl sulphate Not specified C₂₂H₂₈N₃O₇S Methyl sulphate Improved hydrolytic stability in acidic media

Key Observations :

  • The chloride derivative exhibits superior thermal stability due to stronger ionic interactions, making it suitable for high-temperature dye applications .
  • The hydrogen sulphate variant’s increased water solubility is attributed to the sulfate group’s hydrophilicity, favoring use in aqueous analytical systems .
  • The methyl sulphate analogue resists hydrolysis under acidic conditions, a critical feature for storage and reactivity in synthetic chemistry .

Functional Group Modifications in Indolium Derivatives

Nitro-Substituted Analogues

The 5-nitro group in the target compound enhances its electron-withdrawing capacity, shifting its absorption maxima in UV-Vis spectra compared to non-nitro analogues. For example:

  • Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624726-24-5) shares a nitro group but lacks the indolium core, resulting in reduced charge-transfer efficiency .
  • 3H-Indolium derivatives without nitro groups (e.g., ) exhibit hypsochromic shifts in absorption spectra, limiting their utility in near-infrared (NIR) applications .
Hydrazone-Linked Compounds
  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () replaces the indolium core with a triazole ring, diminishing photostability but enhancing antimicrobial activity .
  • Methyl [3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl]acetate (PY-4, ) demonstrates the role of ester groups in modulating bioavailability, a feature absent in the target compound .

Spectrophotometric Properties

The target compound exists as a single-charged species in aqueous solutions across a wide pH range (2–12), with a protonation constant (pKa) of ~4.2 . Its absorption maxima at 620 nm (visible region) make it suitable for optical sensors and dye-sensitized solar cells. Comparatively, chloride and sulphate analogues show minor spectral shifts (<10 nm) due to counterion effects .

Biological Activity

The compound 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate is a complex organic molecule characterized by a unique molecular structure that includes a trimethylindolium core, a methoxyphenyl group, and a hydrazone linkage. Its biological activity has garnered attention due to its potential therapeutic applications.

  • Molecular Formula : C22H27N3O3
  • Molecular Weight : 381.4681 g/mol
  • CAS Number : 58798-47-3
  • EINECS Number : 261-448-2

The presence of the nitro group in this compound is significant as it contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, which can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of indolium compounds possess antibacterial properties. For instance, the related compound 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antioxidant Properties
    • The structural features of the compound suggest potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thus reducing oxidative stress in biological systems .
  • Enzyme Inhibition
    • The interaction of this compound with specific enzymes has been explored. It may inhibit certain biochemical pathways by modulating enzyme activity, which is crucial for its therapeutic potential .

The mechanisms through which 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Reactivity of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids .
  • Hydrazone Linkage : The hydrazone moiety may facilitate interactions with various biological targets, potentially leading to changes in cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineContains a methoxyphenyl groupDifferent reactivity profile
2-Methoxy-5-((phenylamino)methyl)phenolHas a methoxy group and phenylamino moietyDistinct core structure
4-Hydroxy-2-quinolonesDifferent core but shares functional groupsUnique pharmacological properties

This table illustrates how the combination of functional groups in 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium acetate differentiates it from other compounds and contributes to its unique biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study evaluated the antibacterial effects of similar indolium derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for both the ligand and its metal complexes .
  • Antioxidant Activity Assessment : Research on related compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .

Q & A

Q. What experimental approaches can elucidate the compound’s photostability for fluorescence studies?

  • Protocol :

Irradiation : Expose to UV light (365 nm, 1–24 hours) in PBS (pH 7.4) and acetic acid (pH 5.0).

Monitoring : Track degradation via HPLC and fluorescence quenching (λₑₓ = 350 nm, λₑₘ = 450–500 nm) .

Mechanistic insight : Use LC-MS to identify photodegradation products (e.g., nitro-reduction to amine).

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